molecular formula C25H18ClFN4O3 B2898422 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1359443-73-4

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2898422
CAS No.: 1359443-73-4
M. Wt: 476.89
InChI Key: JJQHSEALGKZGIW-UHFFFAOYSA-N
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Description

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, substituted with a 1,2,4-oxadiazole ring and various phenyl groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinazoline core synthesis: The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with amides or nitriles.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole derivative with the quinazoline core using suitable reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, leading to the formation of partially or fully reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features might also make it suitable for use in electronic or photonic applications.

Mechanism of Action

The mechanism of action of 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylquinazoline-2,4(1H,3H)-dione
  • 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the ethyl group on the quinazoline core. These features may confer distinct chemical and biological properties, such as altered reactivity or enhanced binding affinity to certain targets.

Properties

CAS No.

1359443-73-4

Molecular Formula

C25H18ClFN4O3

Molecular Weight

476.89

IUPAC Name

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H18ClFN4O3/c1-2-15-7-10-17(11-8-15)31-24(32)18-5-3-4-6-21(18)30(25(31)33)14-22-28-23(29-34-22)16-9-12-19(26)20(27)13-16/h3-13H,2,14H2,1H3

InChI Key

JJQHSEALGKZGIW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F

solubility

not available

Origin of Product

United States

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